N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14781166
InChI: InChI=1S/C20H22N4O4/c1-4-18-23-15-12-17(28-3)16(27-2)11-13(15)20(26)24(18)10-9-22-19(25)14-7-5-6-8-21-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,25)
SMILES:
Molecular Formula: C20H22N4O4
Molecular Weight: 382.4 g/mol

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide

CAS No.:

Cat. No.: VC14781166

Molecular Formula: C20H22N4O4

Molecular Weight: 382.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide -

Specification

Molecular Formula C20H22N4O4
Molecular Weight 382.4 g/mol
IUPAC Name N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3-yl)ethyl]pyridine-2-carboxamide
Standard InChI InChI=1S/C20H22N4O4/c1-4-18-23-15-12-17(28-3)16(27-2)11-13(15)20(26)24(18)10-9-22-19(25)14-7-5-6-8-21-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,25)
Standard InChI Key MJSOFPUFNIDGEO-UHFFFAOYSA-N
Canonical SMILES CCC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)C3=CC=CC=N3)OC)OC

Introduction

The compound N-[2-(2-ethyl-6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)ethyl]pyridine-2-carboxamide is a synthetic organic molecule with potential applications in medicinal chemistry and pharmaceutical research. Its structure includes a quinazolinone core, which is a common scaffold in bioactive compounds, and a pyridine carboxamide moiety, suggesting possible biological activity.

Structural Features

The molecule features:

  • A quinazolinone core, which is widely recognized for its role in bioactivity, particularly in enzyme inhibition and anticancer properties.

  • Substituents such as ethyl and dimethoxy groups, which may enhance solubility and binding affinity.

  • A pyridine carboxamide group, contributing to hydrogen bonding interactions in biological systems.

Synthesis Pathways

While specific synthesis data for this compound is unavailable in the provided results, the general synthesis of quinazolinones involves:

  • Cyclization of anthranilic acid derivatives with formamide or related compounds.

  • Functionalization of the quinazolinone core via alkylation or acylation reactions.

  • Introduction of the pyridine carboxamide group through amide coupling reactions using pyridine derivatives.

Biological Significance

Quinazolinones are known for their diverse pharmacological activities, including:

  • Anticancer properties: Many quinazolinone derivatives act as inhibitors of tyrosine kinases or other enzymes involved in cancer progression.

  • Anti-inflammatory effects: The presence of methoxy groups can enhance anti-inflammatory activity.

  • Potential CNS activity: The pyridine moiety might contribute to interactions with central nervous system targets.

Further studies are required to confirm the specific biological effects of this compound.

Comparison with Related Compounds

Several structurally related compounds were identified:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Features
2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide C23H24N4O5436.47Contains an indole moiety linked to the quinazolinone core, suggesting enhanced bioactivity.
3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(2-(dimethylamino)ethyl)propanamide C16H20N4O4~350Features a dimethylamino group that could improve solubility and CNS penetration potential.

These comparisons highlight the versatility of quinazolinone derivatives in medicinal chemistry.

Research Gaps and Future Directions

  • Biological Evaluation: The compound needs to be tested for specific pharmacological activities such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties.

  • Structure-Activity Relationships (SAR): Modifications to the pyridine or quinazolinone moieties could optimize activity.

  • Toxicological Studies: Safety profiles must be established through in vitro and in vivo testing.

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